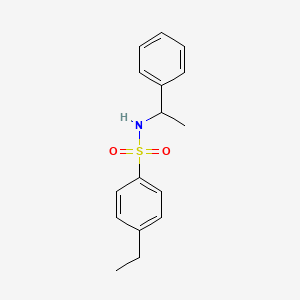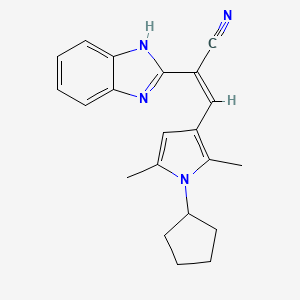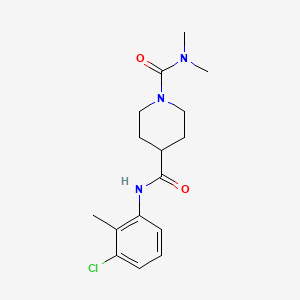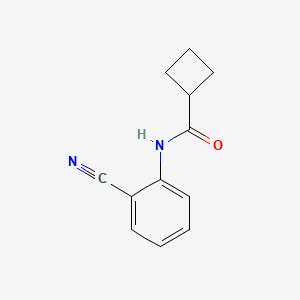
4-ethyl-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been studied for its potential use in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential use as a drug candidate in the treatment of various diseases. It has been reported to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. Additionally, it has been investigated for its potential use as a pesticide and as a material for organic electronics.
Wirkmechanismus
The mechanism of action of 4-ethyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase-4 (PDE4). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the production of anti-inflammatory mediators, resulting in its anti-inflammatory activity.
Biochemical and Physiological Effects
Studies have shown that 4-ethyl-N-(1-phenylethyl)benzenesulfonamide exhibits various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been reported to reduce the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to have anticonvulsant activity in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its high purity. The synthesis method yields a pure product, which is essential for accurate and reproducible results. Another advantage is its versatility. It can be used in various types of experiments, including cell-based assays, animal models, and biochemical assays.
One limitation of using 4-ethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its potential toxicity. Although it has been reported to have low toxicity in animal studies, further studies are needed to determine its safety in humans. Another limitation is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-ethyl-N-(1-phenylethyl)benzenesulfonamide. One direction is the investigation of its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and epilepsy. Another direction is the exploration of its potential use as a pesticide and as a material for organic electronics. Additionally, further studies are needed to determine its safety and toxicity in humans and to optimize its synthesis method for improved yields and purity.
Conclusion
In conclusion, 4-ethyl-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. Its synthesis method yields a pure product, and it has been investigated for its potential use as a drug candidate, pesticide, and material for organic electronics. Further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis method for improved yields and purity.
Synthesemethoden
The synthesis of 4-ethyl-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 4-toluenesulfonyl chloride with N-(1-phenylethyl)ethanamine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to form the final compound. This method has been reported to yield high purity and good yields of the compound.
Eigenschaften
IUPAC Name |
4-ethyl-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-14-9-11-16(12-10-14)20(18,19)17-13(2)15-7-5-4-6-8-15/h4-13,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVIVGHXTDEZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5395650.png)

![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxamide](/img/structure/B5395657.png)
![3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5395662.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5395670.png)

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5395691.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5395706.png)
![1-[(1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5395716.png)

![1-{3-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one](/img/structure/B5395731.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B5395740.png)
![4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5395744.png)
![7-(cyclopropylmethyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5395748.png)